1-(PYRAZIN-2-YL)PYRROLIDINE-2-CARBOXYLIC ACID
CAS No.: 1103848-03-8
Cat. No.: VC5171907
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1103848-03-8 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.206 |
| IUPAC Name | 1-pyrazin-2-ylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O2/c13-9(14)7-2-1-5-12(7)8-6-10-3-4-11-8/h3-4,6-7H,1-2,5H2,(H,13,14) |
| Standard InChI Key | IQKQAXJPKITSCC-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C2=NC=CN=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid (CHNO) consists of:
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Pyrrolidine core: A five-membered saturated ring with four carbon atoms and one nitrogen atom, providing conformational flexibility.
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Pyrazine substituent: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, attached to the pyrrolidine’s nitrogen.
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Carboxylic acid group: Positioned at the 2-carbon of the pyrrolidine, contributing to hydrogen-bonding capacity and acidity (pKa ≈ 2–3) .
The pyrazine ring’s electron-withdrawing nature polarizes the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis of 1-(pyrazin-2-yl)pyrrolidine-2-carboxylic acid is documented, analogous pyrazine-2-carboxylic acid derivatives are typically prepared via amide coupling reactions using reagents like T3P (propylphosphonic anhydride) . A plausible route involves:
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Activation of pyrazine-2-carboxylic acid: Treatment with T3P in DMF generates a reactive mixed anhydride.
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Nucleophilic attack by pyrrolidine: The pyrrolidine’s secondary amine reacts with the activated intermediate to form the target compound.
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Purification: Column chromatography (e.g., silica gel with DCM/MeOH eluents) yields the pure product .
Key Reaction Parameters:
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Temperature: Room temperature (20–25°C)
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Reaction time: 30–60 minutes
Physicochemical Properties
Spectral Characterization
Hypothetical data based on structural analogs :
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IR Spectroscopy:
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1670–1650 cm (C=O stretch of carboxylic acid)
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1590–1570 cm (C=N stretch of pyrazine)
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3300–2500 cm (O-H stretch of carboxylic acid)
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H NMR (DMSO-d):
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δ 3.2–3.8 ppm (pyrrolidine ring protons)
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δ 8.5–8.7 ppm (pyrazine aromatic protons)
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δ 12.1 ppm (carboxylic acid proton)
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Mass Spectrometry: m/z 210.1 [M+H]
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO), poor in water (<1 mg/mL) .
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Stability: Degrades under strong acidic/basic conditions via decarboxylation or ring opening.
Biological Activity and Mechanisms
Antioxidant Activity
Analogous compounds show radical scavenging in DPPH assays (IC = 15–30 μM) . The pyrazine ring’s electron-deficient nature facilitates electron transfer to stabilize free radicals.
Applications and Future Directions
Pharmaceutical Development
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Antitubercular agents: Structural similarity to pyrazinamide suggests potential for overcoming drug-resistant TB .
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Antioxidant therapies: Mitigation of oxidative stress in neurodegenerative diseases.
Limitations and Challenges
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Poor bioavailability: Due to high polarity, necessitating prodrug strategies.
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Synthetic complexity: Multi-step routes requiring optimization for scalability.
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